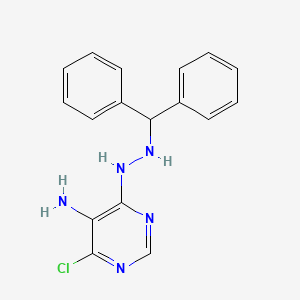
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzhydrylhydrazinyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzhydrylhydrazinyl Group: The benzhydrylhydrazinyl group is introduced through a nucleophilic substitution reaction, where benzhydrylhydrazine reacts with the chlorinated pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylhydrazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydrylhydrazine: A compound with a similar benzhydrylhydrazinyl group but lacking the pyrimidine ring.
Chloropyrimidine: A compound with a similar pyrimidine ring but lacking the benzhydrylhydrazinyl group.
Uniqueness
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is unique due to the combination of the benzhydrylhydrazinyl group and the chloropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
特性
CAS番号 |
15129-00-7 |
|---|---|
分子式 |
C17H16ClN5 |
分子量 |
325.8 g/mol |
IUPAC名 |
4-(2-benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C17H16ClN5/c18-16-14(19)17(21-11-20-16)23-22-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15,22H,19H2,(H,20,21,23) |
InChIキー |
XSQFLXUKVDRPRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=C(C(=NC=N3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
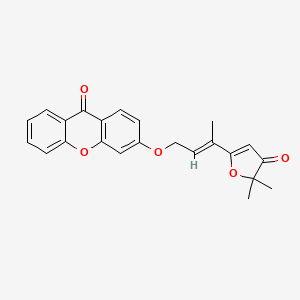
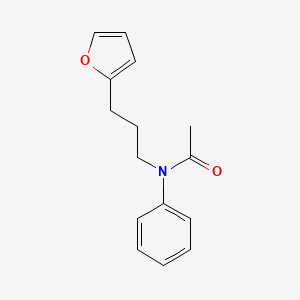
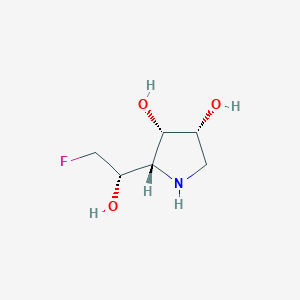
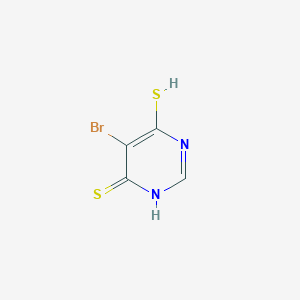

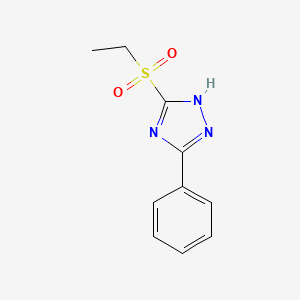
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)
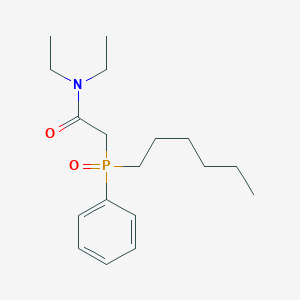
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
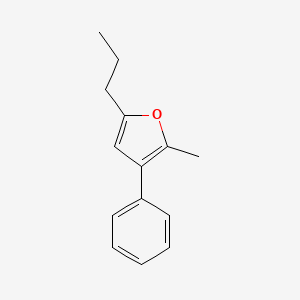

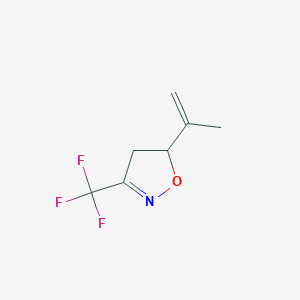
![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
